molecular formula C22H21NO5 B270960 N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No. B270960
M. Wt: 379.4 g/mol
InChI Key: XDGVDCRIUNNEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as MPPF, is a chemical compound that is widely used in scientific research. It is a selective antagonist of the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, anxiety, and stress.

Mechanism of Action

N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide acts as a selective antagonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that inhibits the activity of adenylate cyclase and reduces the intracellular levels of cyclic AMP. By blocking the 5-HT1A receptor, this compound increases the release of serotonin and other neurotransmitters, leading to anxiolytic, antidepressant, and anti-stress effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
- Anxiolytic and antidepressant effects: this compound has been shown to reduce anxiety-like behavior and improve depressive-like behavior in animal models.
- Anti-stress effects: this compound has been shown to reduce the stress response and improve coping behavior in animal models.
- Cognitive enhancement: this compound has been shown to improve cognitive function, including learning and memory, in animal models.
- Neuroprotective effects: this compound has been shown to protect against neuronal damage and improve neuronal survival in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its high selectivity for the 5-HT1A receptor, which allows for specific modulation of this receptor without affecting other neurotransmitter systems. However, this compound has some limitations, such as its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, including:
- Development of more potent and selective 5-HT1A receptor antagonists.
- Investigation of the effects of this compound on other neurotransmitter systems, such as dopamine, glutamate, and GABA.
- Study of the role of the 5-HT1A receptor in the pathophysiology of various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease.
- Development of new this compound derivatives with improved solubility and pharmacokinetic properties.
- Investigation of the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps, starting from the reaction of 2-methoxyphenol with 4-bromoanisole in the presence of a base to form 4-(2-methoxyphenoxy)phenol. This intermediate is then converted to the corresponding carboxylic acid and reacted with 2,3-epoxy-1-propanol to form the cyclopentenone derivative. The final step involves the reduction of the cyclopentenone with sodium borohydride to yield this compound.

Scientific Research Applications

N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively used in scientific research to study the role of the serotonin 5-HT1A receptor in various physiological and pathological conditions. It has been used to investigate the effects of 5-HT1A receptor activation on anxiety, depression, stress, and cognitive function. This compound has also been used to study the interaction between the 5-HT1A receptor and other neurotransmitter systems, such as dopamine, glutamate, and GABA.

properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

N-[4-(2-methoxyphenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C22H21NO5/c1-26-16-4-2-3-5-17(16)27-14-8-6-13(7-9-14)23-21(24)19-12-10-15-18(11-12)28-22(25)20(15)19/h2-9,12,15,18-20H,10-11H2,1H3,(H,23,24)

InChI Key

XDGVDCRIUNNEGV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4

Origin of Product

United States

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